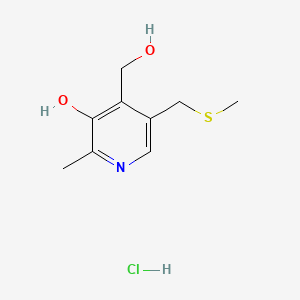
CID 78061899
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061899 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061899 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to maintain optimal conditions. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions
CID 78061899 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler, hydrogenated compounds.
Scientific Research Applications
CID 78061899 has a wide range of applications in scientific research, including:
Biology: Researchers use this compound to study its effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological processes and treat diseases.
Industry: this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 78061899 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
Ge5Yb3 |
|---|---|
Molecular Weight |
882.3 g/mol |
InChI |
InChI=1S/5Ge.3Yb |
InChI Key |
UTXBILCTHIGJKF-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge].[Ge].[Yb].[Yb].[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)

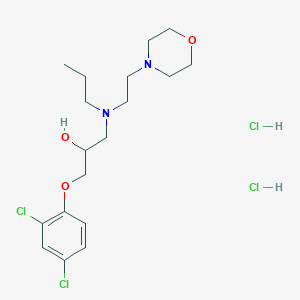
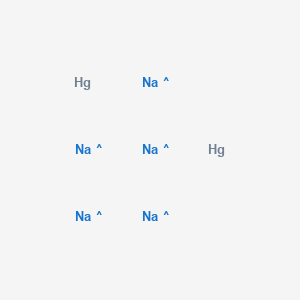
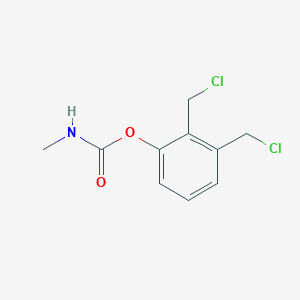
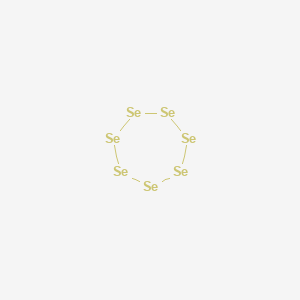
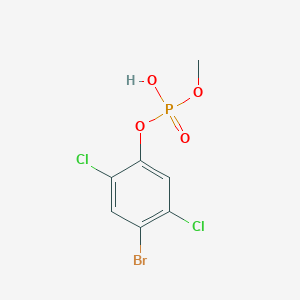
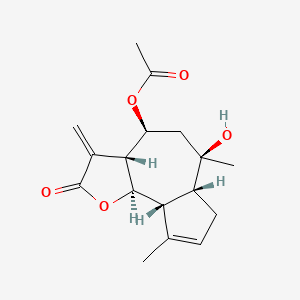
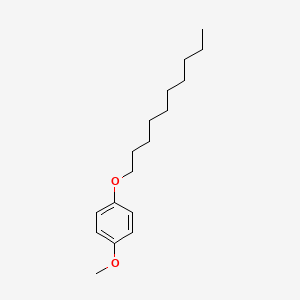
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)

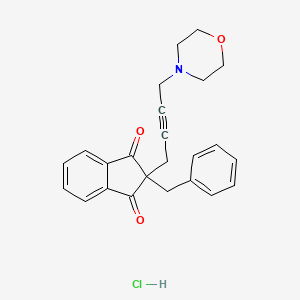
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
